Technical Guide: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (CAS No. 84940-46-5)
Technical Guide: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (CAS No. 84940-46-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides insights into its synthesis, and discusses its applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and data to facilitate its use in the laboratory.
Chemical and Physical Properties
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, with the CAS number 84940-46-5, is a highly fluorinated pyridine derivative.[1][2] The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable synthon for introducing fluorine into organic molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 84940-46-5 |
| Molecular Formula | C₆HF₆N |
| Molecular Weight | 201.07 g/mol [1] |
| Appearance | Clear, colorless liquid |
| Purity | ≥97% |
Synthesis of Trifluoromethylpyridines: General Strategies
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research due to their importance as intermediates in the production of various bioactive molecules.[3][4] Several general methods have been developed for their preparation, primarily falling into two categories:
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Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline precursor to form a trichloromethylpyridine, followed by a fluorine exchange reaction using a fluorinating agent.[3]
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Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks.[3]
Illustrative Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine and can be adapted for the synthesis of other fluorinated pyridines.[5]
Materials:
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4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite
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Sodium bicarbonate
-
Dichloromethane
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Anhydrous Sodium Sulfate
-
Calcium Hydride
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to allow for the crystallization of 4-pyridylammonium tetrafluoroborate.
-
Slowly add sodium nitrite to the suspension, maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to an aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry with anhydrous Na₂SO₄.
-
Filter the solution and add well-crushed CaH₂ to thoroughly dry the solution overnight.
-
Remove the solvent by distillation to obtain 4-fluoropyridine.
Diagram 1: Synthesis of 4-Fluoropyridine
Caption: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction.
Chemical Reactivity and Applications
The highly electrophilic nature of the perfluorinated pyridine ring in 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms at positions 2, 4, and 6 are potential sites for substitution by various nucleophiles.
Nucleophilic Aromatic Substitution
The regioselectivity of nucleophilic attack on polyfluorinated pyridines is influenced by the electronic effects of the substituents and the reaction conditions. In pentafluoropyridine, nucleophilic attack generally occurs preferentially at the 4-position.[6] The presence of the electron-withdrawing trifluoromethyl group at the 4-position of the target molecule is expected to further activate the ring towards nucleophilic attack, primarily at the 2- and 6-positions.
Diagram 2: Nucleophilic Aromatic Substitution
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Cross-Coupling Reactions
Trifluoromethyl-substituted pyridines are valuable partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[7]
Diagram 3: Suzuki-Miyaura Cross-Coupling
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
Spectral Data
Detailed spectral data for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is not widely published. However, the following tables provide typical chemical shift ranges for related fluorinated pyridine compounds, which can aid in the characterization of the target molecule.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Fluorinated Pyridines
| Nucleus | Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the pyridine ring. |
| ¹³C | 110 - 160 | Aromatic carbons. Carbons attached to fluorine will show C-F coupling. |
Table 3: Typical ¹⁹F NMR Chemical Shifts
| Functional Group | Chemical Shift (ppm vs. CFCl₃) |
| -CF₃ on an aromatic ring | -60 to -70 |
| Aromatic C-F | -80 to -170 |
Safety and Handling
As with all highly fluorinated organic compounds, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique electronic properties and reactivity make it an attractive starting material for the introduction of fluorinated pyridine moieties into drug candidates. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support further research and development in this area.
References
- 1. 2,3,6-TRIFLUORO-4-(TRIFLUOROMETHYL)PYRIDINE | 84940-46-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
